2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid
Description
2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid is a fluorinated pyridinecarboxylic acid derivative characterized by a pyridine ring substituted with an amino group at position 2 and a 3-(trifluoromethyl)phenyl group at position 5. The carboxylic acid functional group is located at position 4 of the pyridine core, forming the isonicotinic acid backbone. This compound’s molecular formula is C₁₃H₉F₃N₂O₂, with a molecular weight of 282.22 g/mol .
Properties
IUPAC Name |
2-amino-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-2-7(4-8)10-6-18-11(17)5-9(10)12(19)20/h1-6H,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGCHUTONWIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687972 | |
| Record name | 2-Amino-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261635-40-8 | |
| Record name | 2-Amino-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Pharmaceutical Development
2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Interaction with Nicotinic Receptors : Due to its structural similarity to nicotinic acid, research is ongoing to determine its interaction with nicotinic receptors, which could have implications in treating neurological disorders.
Biochemical Probes
The unique structural features of this compound allow it to serve as a biochemical probe in various studies:
- Enzyme Interaction Studies : Its lipophilicity may facilitate penetration into cellular membranes, enabling studies on enzyme modulation and receptor interactions.
- Drug Development : As a starting point for synthesizing analogues, this compound can be explored for its therapeutic effects in different disease models.
Material Science
The compound's chemical properties lend themselves to applications in material science:
- Fluorinated Organic Molecules : It can be utilized as a building block for synthesizing more complex fluorinated organic compounds, which are valuable in various industrial applications.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of 2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid against various bacterial strains, showing promising results that warrant further investigation into its mechanism and potential as an antibiotic.
- Nicotinic Receptor Interaction : Research has indicated that modifications to the nicotinic acid structure can significantly alter receptor binding affinity and selectivity, suggesting that this compound could lead to the development of novel therapeutics targeting neurological conditions.
- Synthesis of Analogues : A study focused on synthesizing analogues of this compound to explore their biological activities, revealing that specific substitutions could enhance desired therapeutic effects while reducing side effects .
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyridinecarboxylic acids, focusing on molecular properties, substituent effects, and safety profiles.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Differences: The target compound features a bulky 3-(trifluoromethyl)phenyl group at position 5, increasing its molecular weight and lipophilicity compared to analogs with trifluoromethyl directly on the pyridine (e.g., 2-Amino-5-(trifluoromethyl)isonicotinic acid). This phenyl group may enhance π-π stacking interactions in drug design . Functional Group Variation: Replacing the amino group with a hydroxyl (e.g., 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid) reduces basicity and may influence solubility .
Physicochemical Properties: The target compound’s higher molecular weight (282.22 vs. 206.13) suggests reduced solubility in polar solvents compared to simpler analogs. Its logP value is likely higher due to the hydrophobic phenyl-CF₃ moiety. Zwitterionic Nature: The coexistence of amino (-NH₂) and carboxylic acid (-COOH) groups may result in pH-dependent solubility, a feature absent in ester derivatives like methyl 2-amino-5-(trifluoromethyl)nicotinate ().
Safety and Handling: The target compound poses skin, eye, and respiratory hazards, requiring stringent protective measures (e.g., ventilation, gloves) .
Pharmaceutical Relevance: Fluorinated pyridines are common in kinase inhibitors (e.g., Janus kinase inhibitors). The target’s extended aromatic system may improve target engagement but could reduce bioavailability due to increased molecular weight .
Biological Activity
2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid includes a trifluoromethyl group, which enhances its lipophilicity and biological activity. This structural feature is crucial for its interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of isonicotinic acid, including 2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 3.67 to 45.46 µmol/ml against different bacterial strains, indicating moderate to high antimicrobial potency .
| Compound | Bacterial Strain | MIC (µmol/ml) |
|---|---|---|
| Compound A | Streptococcus faecalis | 14.34 |
| Compound B | Escherichia coli | 4.73 |
| Compound C | Enterobacter cloacae | 22.76 |
Antiviral Activity
In the context of antiviral research, derivatives based on the isonicotinic acid scaffold have been explored as potential inhibitors of HIV replication. A series of compounds derived from similar structures were tested for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H function. Among these, several compounds demonstrated low micromolar inhibitory activity, with selectivity indices indicating promising therapeutic potential .
The mechanism by which 2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : Its interaction with receptors can modulate signaling pathways crucial for cellular responses.
- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its action within cells.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antimicrobial Properties : Research indicated that compounds related to 2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid exhibited significant antimicrobial activity comparable to standard antibiotics like Ciprofloxacin .
- HIV Inhibition Study : A series of compounds based on related structures were evaluated for their ability to inhibit HIV replication in cell-based assays, revealing some compounds with EC50 values as low as 1.8 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
